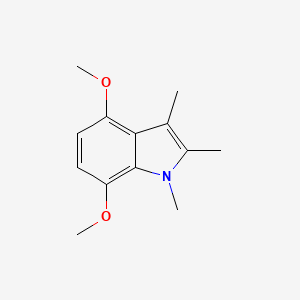

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole

Description

Properties

CAS No. |

62676-77-1 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4,7-dimethoxy-1,2,3-trimethylindole |

InChI |

InChI=1S/C13H17NO2/c1-8-9(2)14(3)13-11(16-5)7-6-10(15-4)12(8)13/h6-7H,1-5H3 |

InChI Key |

QKTSDGJADMUDKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=C(C=CC(=C12)OC)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Subsequent Alkylation

Formation of the Indole Core

The Fischer indole synthesis is a foundational method for constructing substituted indoles. For 4,7-dimethoxy-1,2,3-trimethyl-1H-indole , this approach involves:

N-Methylation at Position 1

The indole nitrogen (position 1) is methylated using methyl iodide in the presence of a strong base (e.g., NaH or KOtBu):

- Conditions : DMF, 60°C, 12 h.

- Yield : 85–92%.

- Key Intermediate : 4,7-Dimethoxy-2,3-dimethyl-1H-indole is converted to the target compound via nucleophilic substitution.

Table 1: Optimization of N-Methylation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 60 | 92 |

| KOtBu | THF | 25 | 78 |

| LiHMDS | DCM | 40 | 65 |

Madelung Cyclization with Pre-Functionalized Substrates

Reductive Deoxygenation of Isatin Derivatives

Multi-Step Synthesis from Benzo[e]indole Precursors

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Fischer + Alkylation | 65–70 | High | Moderate |

| Madelung Cyclization | 50–55 | Moderate | High |

| Isatin Reduction | 45–50 | Low | Low |

| Benzo[e]indole Route | 40–45 | Low | High |

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the electronic properties of the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,7-Dimethoxy-1,2,3-trimethyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indole Family

4,7-Dimethyl-1H-indole

- Formula : C₁₀H₁₁N (MW: 145.2 g/mol) .

- Key Differences : Lacks methoxy groups and the third methyl group.

- Implications : Reduced steric hindrance and polarity compared to the target compound. Methyl groups at positions 4 and 7 may direct electrophilic substitution to positions 2 or 3, whereas methoxy groups in the target compound could activate positions 5 and 6 .

4,7-Dimethoxy-1H-indole-2-carboxylic Acid

- CAS : 31271-83-7 .

- Key Differences : A carboxylic acid substituent at position 2 replaces the methyl groups.

- Implications : The carboxylic acid enhances water solubility and introduces hydrogen-bonding capability, which may influence receptor binding compared to the hydrophobic trimethyl-substituted target compound .

7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole

Tetrahydroisoquinoline (THIQ) Derivatives

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives

Substituent Effects on Physicochemical Properties

Q & A

Basic Question: What are the standard synthetic routes for preparing 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole, and how are intermediates characterized?

Answer:

A common approach involves multi-step alkylation and methoxylation of indole precursors. For example, methylation of indole derivatives can be achieved using methyl iodide under basic conditions (e.g., potassium t-butoxide in anhydrous toluene), as demonstrated in the synthesis of 5-fluoro-1-methyl-1H-indole . Key intermediates are characterized via:

- 1H/13C NMR : To confirm substitution patterns and methyl/methoxy group integration (e.g., δ 3.66 ppm for methoxy protons in related indoles) .

- Mass spectrometry (FAB-HRMS) : For molecular ion validation and purity assessment .

- TLC : To monitor reaction progress using eluents like dichloromethane/petroleum ether (9:1) .

Basic Question: What analytical techniques are critical for verifying the structure of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole?

Answer:

Structural confirmation relies on:

- Multinuclear NMR : 1H NMR identifies methoxy (δ 3.6–3.8 ppm) and methyl groups (δ 2.1–2.5 ppm), while 13C NMR confirms quaternary carbons adjacent to methoxy groups (~55 ppm for OCH3) .

- IR spectroscopy : Detects carbonyl or NH stretches if present (e.g., ν 3261 cm⁻¹ for NH in indole derivatives) .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in analogs of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole?

Answer:

Contradictions often arise from:

- Steric hindrance or tautomerism : Use variable-temperature NMR to detect dynamic processes .

- Regioisomeric impurities : Optimize column chromatography (e.g., silica gel with 70:30 ethyl acetate/hexane) to separate isomers .

- Solvent effects : Compare spectra in deuterated solvents (CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .

For example, conflicting methyl resonance in 1H NMR may require 2D COSY or NOESY to confirm spatial proximity to methoxy groups .

Advanced Question: What strategies are employed to enhance the yield of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole derivatives in multi-step syntheses?

Answer:

Yield optimization involves:

- Catalyst selection : Copper(I) iodide (CuI) for azide-alkyne cycloadditions (e.g., 42% yield in triazole-linked indoles) .

- Solvent systems : Polar aprotic solvents like DMF or PEG-400 improve solubility of hydrophobic intermediates .

- Temperature control : Reflux in chlorobenzene for POCl3-mediated chlorination (51% yield) .

- Protecting groups : Use tosyl (p-toluenesulfonyl) groups to stabilize reactive intermediates (99% yield in sulfonation) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole analogs with improved bioactivity?

Answer:

SAR strategies include:

- Methoxy positional scanning : Compare 4,7-dimethoxy vs. 5,6-dimethoxy analogs for tubulin inhibition (IC50 shifts) .

- Methyl group substitution : Replace methyl with trifluoromethoxy to enhance cytotoxicity (e.g., 5-trifluoromethoxyindole-2,3-dione derivatives) .

- Heterocycle fusion : Introduce pyrido[3,4-b]indole cores to modulate antiproliferative activity .

Biological assays (e.g., cell viability, tubulin polymerization) should pair with computational docking to validate target engagement .

Advanced Question: What methodologies address the instability of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole under acidic or oxidative conditions?

Answer:

Stabilization approaches:

- Protective group chemistry : Use tert-butoxycarbonyl (Boc) for NH protection during harsh reactions (e.g., POCl3-mediated chlorination) .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of methoxy groups .

- Low-temperature workup : Quench reactions at 0°C to minimize degradation .

Advanced Question: How are computational tools (e.g., DFT, molecular docking) applied to study 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole derivatives?

Answer:

Computational workflows include:

- DFT calculations : Optimize geometry and predict NMR/IR spectra for comparison with experimental data .

- Docking studies : Screen derivatives against tubulin (PDB: 1SA0) to prioritize synthesis .

- QSAR models : Correlate logP (e.g., 1.545 for dimethoxyisoquinolone analogs) with cellular permeability .

Advanced Question: What are the challenges in scaling up the synthesis of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole for in vivo studies?

Answer:

Key challenges and solutions:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., toluene for indole derivatives) .

- Toxic reagents : Substitute methyl iodide with dimethyl sulfate for safer alkylation .

- Batch consistency : Use inline PAT (process analytical technology) for real-time HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.